molecular formula C24H38FN5O7S B1574940 Biotin-VAD-FMK

Biotin-VAD-FMK

Cat. No.: B1574940
M. Wt: 559.6544
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Composition

IUPAC Name and Systematic Nomenclature

Biotin-VAD-FMK is systematically named as methyl (3S)-3-[[(2S)-2-[[(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoate . This nomenclature reflects its stereochemical configuration, functional groups, and structural complexity. The compound integrates a biotin moiety, valine-alanine-aspartate (VAD) peptide sequence, and a fluoromethylketone (FMK) group, which collectively define its biochemical activity.

Molecular Formula and Weight

The molecular formula of this compound is C₃₀H₄₉FN₆O₈S , with a molecular weight of 672.81 g/mol . The composition includes:

  • A biotin group (C₁₀H₁₆N₂O₃S) for affinity tagging.
  • The VAD tripeptide backbone (Val-Ala-Asp).
  • An FMK group (CH₂F) responsible for irreversible caspase inhibition.
Property Value
Molecular Formula C₃₀H₄₉FN₆O₈S
Molecular Weight 672.81 g/mol
CAS Registry Number 1135688-15-1

Biotinylation Site and Functional Group Modifications

The biotin moiety is conjugated to the ε-amino group of the lysine residue within the hexanoic acid linker, enabling streptavidin-based detection. The FMK group is attached to the aspartic acid residue, forming a covalent bond with caspase active sites. Key modifications include:

  • Methyl ester at the C-terminal aspartate to enhance cell permeability.
  • Fluoromethyl ketone (FMK) to irreversibly inhibit caspases.

Physicochemical Properties

Solubility and Stability Profiles

This compound exhibits:

  • Solubility : ≥27.3 mg/mL in DMSO, with limited solubility in aqueous buffers.
  • Stability : Stable at -20°C for up to 3 years in powder form; solutions in DMSO remain stable for 1 month at -20°C.
Property Value
Solubility (DMSO) ≥27.3 mg/mL (40.58 mM)
Storage Conditions -20°C (powder), -80°C (solutions)

Spectral Characteristics (NMR, MS)

While detailed spectral data are not publicly available, the compound’s structure has been validated through:

  • Mass Spectrometry (MS) : Exact mass = 672.3317 Da (PubChem CID 25108682).
  • Nuclear Magnetic Resonance (NMR) : Predicted signals align with its stereochemical configuration (e.g., δ 1.2–1.4 ppm for methyl groups in valine and alanine).

Structural Analogues and Derivatives

Comparison with Z-VAD-FMK and Other FMK-Based Inhibitors

This compound shares structural similarities with Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-FMK), a widely used pan-caspase inhibitor. Key differences include:

Feature This compound Z-VAD-FMK
Tagging Group Biotin (for detection/purification) Benzyloxycarbonyl (Z-group)
Molecular Weight 672.81 g/mol 467.49 g/mol
Applications Caspase activity profiling in lysates In vivo apoptosis inhibition

Both compounds retain the FMK group, enabling irreversible caspase binding, but this compound’s biotin tag facilitates post-labeling analysis.

Role of Fluoromethylketone (FMK) Moiety

The FMK group (-CH₂F) is critical for:

  • Irreversible Inhibition : Covalently binds to catalytic cysteine residues in caspases.
  • Cell Permeability : The methyl ester and FMK groups enhance uptake across cell membranes.
  • Stability : Resists enzymatic degradation compared to aldehyde-based inhibitors.

Properties

Molecular Formula

C24H38FN5O7S

Molecular Weight

559.6544

Purity

95/98%

Origin of Product

United States

Scientific Research Applications

Apoptosis Research

Biotin-VAD-FMK is extensively used to study apoptotic pathways by inhibiting caspase activity in cell culture systems. Its unique biotinylated structure allows for easy detection of active caspases through affinity purification techniques.

Case Study: TNFα-Mediated Apoptosis

  • Objective: To investigate the role of caspases in TNFα-mediated apoptosis.
  • Method: Researchers treated cell cultures with this compound at a concentration of 0.7 μM, effectively inhibiting caspase activity.
  • Results: The compound successfully prevented apoptosis, demonstrating its effectiveness as a caspase inhibitor in vitro .

Cellular Biology

In cellular biology, this compound aids in the identification of active caspases within cell lysates, enabling researchers to dissect apoptotic mechanisms further.

Experimental Procedure:

  • Cells are lysed, and this compound is added to covalently bind to active caspases.
  • The bound proteins can then be isolated using streptavidin beads for subsequent analysis.

This method has proven crucial for understanding the dynamics of apoptosis and the role of specific caspases in various cellular contexts .

Immunology

This compound has been shown to have immunosuppressive properties, particularly in T cell cultures where it inhibits T cell proliferation.

Case Study: T Cell Proliferation Inhibition

  • Objective: To assess the impact of this compound on T cell activation.
  • Method: T cells were treated with varying concentrations of this compound.
  • Results: The compound inhibited T cell proliferation significantly, indicating its potential use in immunological studies .

Cancer Research

The compound's ability to inhibit apoptosis has implications in cancer research, where manipulating apoptotic pathways can affect tumor growth and treatment responses.

Application Example:

  • In studies involving cancer cell lines, this compound was utilized to understand how inhibiting caspases could enhance the survival of cancer cells under therapeutic stress, providing insights into resistance mechanisms .

Methodological Innovations

Recent studies have integrated this compound into novel frameworks combining artificial intelligence (AI) models with enzymological experiments. This approach aims to identify new inhibitors against specific targets such as the 3CL protease of SARS-CoV-2.

Experimental Insights:

  • Researchers conducted experiments using a bioactive chemical library, demonstrating this compound's versatility beyond traditional applications in apoptosis research.

Comparative Analysis of Caspase Inhibitors

Compound NameStructure TypeUnique Features
This compoundBiotinylatedIrreversible pan-caspase inhibitor; labels active caspases
Z-VAD-FMKNon-biotinylatedBroad-spectrum caspase inhibitor without labeling
Biotin-Z-VADBiotinylatedSimilar mechanism but less specificity than this compound
Z-YVAD-AOMKNon-biotinylatedSpecific for certain caspases; less versatile
Biotin-YVAD-AOMKBiotinylatedTargets specific caspases; used for selective studies

This compound's ability to label active caspases while inhibiting their function makes it particularly valuable for studying complex biological systems where tracking enzyme activity is essential .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions:

Compound Structural Features Specificity Detection Method Key Applications
Biotin-VAD-FMK Biotin + VAD-FMK peptide Broad caspase inhibition Streptavidin-based assays Affinity labeling, caspase activity assays
Z-VAD-FMK Carbobenzoxy (Z) group + VAD-FMK Broad caspase inhibition Fluorometric assays Apoptosis inhibition in vitro/in vivo
FITC-VAD-FMK Fluorescein isothiocyanate (FITC) tag Broad caspase inhibition Fluorescence microscopy Real-time caspase tracking in live cells
Biotin-DEVD-FMK Biotin + DEVD-FMK peptide Caspase-3/-7 specific Streptavidin-based assays Selective caspase-3/-7 inhibition
BocD-fmk Boc-aspartyl(OMe)-fluoromethylketone Caspase-2 (weakly) Chromogenic substrates Caspase-2 activity studies

Specificity and Cross-Reactivity

  • This compound vs. Z-VAD-FMK: Both are pan-caspase inhibitors, but this compound exhibits unique binding in non-mammalian systems. For example, in Leishmania, this compound binds cathepsin B-like (CPC) polypeptides, while Z-VAD-FMK fails to inhibit metacaspase (LmjMCA) activity .
  • Biotin-DEVD-FMK : Specific to caspase-3/-7, offering precision in models where these caspases dominate (e.g., 1541-induced apoptosis in BT549 cells) .

Efficacy in Apoptosis Modulation

  • This compound: In colorectal carcinoma cells (MIP-101, CX-1), it significantly elevates caspase activity compared to untreated or DMSO controls, confirming potent inhibition .
  • Biotin-DEVD-FMK : At 100 μM, it fully inhibits caspase-3/-7 in BT549 cells, matching the anti-apoptotic efficacy of this compound .

Key Research Findings

Caspase-Independent Effects

  • This compound: Binds non-caspase targets (e.g., CPC in Leishmania), highlighting its utility in studying alternative cell death pathways .
  • Z-VAD-FMK : Fails to inhibit apoptosis in pancreatic cancer cells treated with ATRA, implicating serine proteases or calpains in cell death .

Technical Advantages

  • Biotin Tags : Enable high-sensitivity detection in pull-down assays, outperforming fluorescent tags in low-abundance caspase detection .
  • Irreversible Binding : Ensures prolonged caspase inhibition, critical for long-term apoptosis studies .

Preparation Methods

Peptide Assembly

  • The core peptide sequence Val-Ala-Asp (VAD) is assembled using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis methods.
  • The peptide is synthesized with a C-terminal fluoromethyl ketone group (FMK), which acts as an electrophilic trap for caspase active sites, enabling irreversible inhibition.
  • The methyl ester modification is introduced to enhance cell permeability.

Biotinylation

  • The biotin moiety is covalently attached to the peptide to allow for affinity purification and detection of caspase complexes.
  • Biotin is typically linked via an amide bond to the ε-amino group of a lysine residue or through a spacer arm to reduce steric hindrance and maintain biological activity.
  • Spacer arms of varying lengths (e.g., 13.5 Å to 30 Å) can be introduced to optimize binding efficiency to avidin or streptavidin in downstream applications.

Protection and Deprotection Steps

  • Protecting groups are used during synthesis to prevent undesired side reactions, especially on reactive amino acid side chains.
  • Final deprotection is carried out using trifluoroacetic acid (TFA) with catalytic amounts of water to remove protecting groups without degrading the peptide or biotin moiety.

Purification and Characterization

  • The crude product is purified by high-performance liquid chromatography (HPLC) to achieve a purity greater than 95%.
  • Characterization is done by mass spectrometry (e.g., MALDI-MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and structure.

Detailed Preparation Workflow with Data Table

Step No. Process Reagents/Conditions Outcome/Notes
1 Peptide Synthesis Solid-phase peptide synthesis; FMK introduced at C-terminus Formation of VAD-FMK peptide with methyl ester
2 Biotin Attachment Reaction of free ε-amino group with N-hydroxysuccinimide ester of biotin or biotin derivatives with spacers Biotinylated peptide with spacer arms (lengths: ~13.5 to 30 Å)
3 Protection Group Removal TFA with catalytic water Removal of protecting groups, yielding active this compound
4 Purification Reverse-phase HPLC >95% purity confirmed
5 Characterization MALDI-MS, NMR Confirmation of molecular weight (672.8 Da) and structure

Q & A

Q. What is the mechanism of action of Biotin-VAD-FMK in caspase inhibition, and how does its biotinylation enhance experimental utility?

this compound is an irreversible pan-caspase inhibitor that covalently binds to the active site of caspases via its fluoromethyl ketone (FMK) group, blocking substrate cleavage and apoptosis progression . The biotin tag enables post-experimental detection through streptavidin-based assays (e.g., Western blot, flow cytometry), facilitating identification of active caspases in cell lysates without requiring antibody-specific probes . For methodological rigor, validate inhibitor specificity using caspase-deficient cell lines or competitive assays with non-biotinylated inhibitors .

Q. What are standard protocols for applying this compound in apoptosis assays?

  • Dosage : Optimize concentrations (typically 1–10 µM) via dose-response curves to balance efficacy and cytotoxicity. Pre-treat cells for 1–2 hours before apoptosis induction .
  • Controls : Include DMSO vehicle controls and untreated cells to account for solvent effects and baseline caspase activity .
  • Detection : Post-treatment, lyse cells and use streptavidin-HRP or fluorescent conjugates to visualize biotinylated caspases via SDS-PAGE .

Q. How should this compound be stored and handled to maintain stability?

Store aliquots at -20°C in anhydrous DMSO to prevent hydrolysis. Avoid repeated freeze-thaw cycles, as degradation can reduce inhibitory efficacy. Prepare working solutions fresh or use within one month of thawing .

Advanced Research Questions

Q. How can researchers address variability in this compound efficacy across cell lines or experimental conditions?

Variability may arise from differences in cell permeability, caspase expression levels, or off-target interactions. Mitigate this by:

  • Pre-testing inhibitor permeability using biotin-streptavidin fluorescence assays .
  • Combining with caspase activation markers (e.g., cleaved PARP) to confirm functional inhibition .
  • Adjusting incubation times or concentrations based on cell viability assays (e.g., MTT) .

Q. What strategies are recommended for using this compound to identify caspase-like proteases in non-apoptotic systems?

In studies of non-canonical caspase-like activity (e.g., plant proteases), pre-incubate lysates with this compound and perform affinity purification via streptavidin beads. Use competitive inhibitors (e.g., Ac-VEID-CHO) to distinguish specific binding patterns, as shown in barley endosperm studies . Validate targets through mass spectrometry and activity assays with fluorogenic substrates .

Q. How should contradictory data—such as apparent increases in caspase activity post-Biotin-VAD-FMK treatment—be interpreted?

Apparent activity increases may stem from assay interference (e.g., biotin-streptavidin interactions masking true inhibition) or compensatory caspase upregulation. To resolve:

  • Validate results with alternative caspase activity assays (e.g., DEVD-AMC cleavage) .
  • Use orthogonal methods like TUNEL staining or Annexin V to confirm apoptosis suppression .
  • Re-examine experimental timelines, as delayed inhibition can occur in cells with prolonged caspase activation .

Q. How does this compound compare to other biotinylated caspase inhibitors (e.g., Biotin-FA-FMK) in specificity and versatility?

this compound targets a broader caspase spectrum (pan-inhibitor), while Biotin-FA-FMK shows higher selectivity for specific isoforms (e.g., caspase-3/7). For studies requiring isoform-specificity, pair this compound with knockdown models or combine it with selective inhibitors (e.g., Z-DEVD-FMK) to dissect caspase cascades .

Methodological and Reporting Standards

Q. What are best practices for reporting this compound experiments to ensure reproducibility?

  • Detailed Protocols : Specify concentrations, incubation times, and cell lines in the Methods section. For example, "this compound (5 µM) was added 1 hour prior to TNF-α treatment in MIP-101 cells" .
  • Data Transparency : Include raw caspase activity data (e.g., AU vs. time plots) and statistical analyses of replicates .
  • Ethical Compliance : Disclose any conflicts of interest and adhere to institutional guidelines for biochemical use .

Q. How can researchers optimize this compound protocols for complex models (e.g., 3D cultures or in vivo systems)?

  • 3D Cultures : Increase inhibitor concentration (10–20 µM) to account for reduced permeability in spheroids/organoids .
  • In Vivo : Use biotin-compatible imaging techniques (e.g., near-infrared streptavidin probes) to track caspase activity in real time. Validate tissue distribution via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.